3-Methylpyridine-2-boronic acid, monolithium salt chemical properties
3-Methylpyridine-2-boronic acid, monolithium salt chemical properties
An In-depth Technical Guide to 3-Methylpyridine-2-boronic acid, monolithium salt
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Methylpyridine-2-boronic acid, monolithium salt, a specialized organoboron reagent. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis considerations, analytical characterization, and critical applications of this compound, with a focus on its role in modern synthetic chemistry.
Core Chemical Identity and Physical Properties
3-Methylpyridine-2-boronic acid, monolithium salt is a heterocyclic organoboron compound. Structurally, it features a pyridine ring substituted with a methyl group at the 3-position and a boronic acid group, existing as a monolithium salt, at the 2-position. This arrangement makes it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions. The nitrogen atom in the pyridine ring and the adjacent boronate group can influence the compound's reactivity and its interaction with metal catalysts.[1]
Organoboron compounds are fundamental in organic chemistry for their versatility in forming carbon-carbon and carbon-heteroatom bonds.[2][3] The C-B bond is characterized by low polarity, rendering alkyl and aryl boron compounds generally stable, though susceptible to oxidation.[3]
Table 1: Key Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | 3-Methylpyridine-2-boronic acid, monolithium salt | [4][5][6] |
| Synonyms | Monolithium 3-methylpyridine-2-boronate, B-(3-Methylpyridin-2-yl)boronic acid monolithium salt | [7] |
| CAS Number | 1256345-65-9; 930303-26-7 (for related boronic acid) | [4][5][6][7][8] |
| Molecular Formula | C₆H₇BLiNO₂ | [4][5] |
| Molecular Weight | 142.88 g/mol | [4][5] |
| Appearance | Typically a solid (inferred from related compounds) | [9][10] |
| Purity | Commercially available, often at ≥90% purity | [6] |
Structural Representation
The structure combines the aromaticity of the pyridine ring with the unique electronic nature of the boronate group.
Caption: Structure of 3-Methylpyridine-2-boronic acid, monolithium salt.
Synthesis, Stability, and Reactivity
Plausible Synthetic Pathway
While specific industrial synthesis routes for the monolithium salt are proprietary, a general and logical approach can be inferred from established organometallic chemistry.[11] The synthesis likely involves a directed ortho metalation strategy.
-
Deprotonation: 3-Methylpyridine is treated with a strong lithium base, such as n-butyllithium (n-BuLi). The nitrogen atom directs the deprotonation to the C2 position.
-
Borylation: The resulting lithiated intermediate is quenched with a trialkyl borate, such as trimethyl borate B(OMe)₃ or triisopropyl borate B(O-iPr)₃. This forms a lithium borate complex.
-
Hydrolysis/Salt Formation: Careful acidic workup followed by treatment with lithium hydroxide (LiOH) would yield the target 3-Methylpyridine-2-boronic acid, monolithium salt.
This method leverages the directing ability of the pyridine nitrogen to achieve regioselective borylation.
Stability and Degradation
Organoboron compounds, particularly boronic acids, require specific handling to ensure stability.[12]
-
Anhydride Formation: Like many boronic acids, this compound can undergo dehydration to form a cyclic anhydride known as a boroxine. This process is often reversible upon exposure to water.
-
Protodeboronation: Under certain conditions, particularly in the presence of strong acids or bases and heat, the C-B bond can be cleaved and replaced with a C-H bond. The monolithium salt form generally offers greater stability against this degradation pathway compared to the free acid.
-
Oxidation: The C-B bond is susceptible to oxidation. Therefore, storage should be under an inert atmosphere if long-term stability is critical.
Core Reactivity
The primary utility of this reagent stems from its role in the Suzuki-Miyaura cross-coupling reaction.[13][14] In this reaction, the organoboron compound transfers its organic fragment (the 3-methyl-2-pyridinyl group) to a palladium center in a key step called transmetalation.[13] The presence of a base is crucial for activating the boronic acid/ester for this transfer.[14] The nucleophilicity of the organic group attached to boron is a key factor in the efficiency of this process.[3]
Analytical Characterization
Confirming the identity and purity of 3-Methylpyridine-2-boronic acid, monolithium salt is essential. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns being diagnostic. A distinct singlet corresponding to the methyl (CH₃) group protons would also be present.
-
¹³C NMR: The spectrum would reveal signals for the six carbons of the 3-methylpyridine core. The carbon atom directly bonded to the boron (C2) would exhibit a characteristic broad signal due to quadrupolar relaxation of the adjacent boron nucleus.
-
¹¹B NMR: This technique provides direct information about the boron center, helping to confirm the presence of the boronate species.
-
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, confirming its molecular weight.
-
Infrared (IR) Spectroscopy: Can be used to identify functional groups, such as B-O and C-H stretching vibrations.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing C(sp²)–C(sp²) bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][15] 3-Methylpyridine-2-boronic acid, monolithium salt serves as a key nucleophilic partner in these transformations.
General Reaction Scheme
The coupling reaction involves the palladium-catalyzed reaction between the boronic acid salt and an organic halide (or triflate), typically an aryl or heteroaryl halide.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 2-Aryl-3-methylpyridine
This protocol provides a representative, step-by-step methodology for a Suzuki-Miyaura coupling. Causality for each step is explained in italics.
Materials:
-
3-Methylpyridine-2-boronic acid, monolithium salt (1.2 eq)
-
Aryl Bromide (Ar-Br) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl bromide, 3-Methylpyridine-2-boronic acid, monolithium salt, and potassium carbonate.
-
Rationale: Using a flame-dried flask under an inert atmosphere (Nitrogen or Argon) prevents the oxidation of the Pd(0) catalyst and potential side reactions.
-
-
Catalyst Addition:
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask under a positive pressure of inert gas.
-
Rationale: The Pd(0) catalyst is air-sensitive. Adding it under inert gas is critical to prevent its degradation to inactive palladium oxides.
-
-
Solvent Addition:
-
Add the degassed solvent mixture (Dioxane/Water) via syringe.
-
Rationale: Degassing the solvent (by sparging with Argon or freeze-pump-thaw cycles) removes dissolved oxygen, which can oxidatively deactivate the catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle. The base (K₂CO₃) is essential for the transmetalation step, forming a more reactive boronate species.
-
-
Workup and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Rationale: The aqueous workup removes inorganic salts and water-soluble impurities. Chromatography separates the desired product from unreacted starting materials and catalyst residues.
-
Suzuki-Miyaura Catalytic Cycle Workflow
This diagram illustrates the key mechanistic steps of the reaction described above.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Handling, Storage, and Safety
Proper handling and storage are paramount to maintain the integrity of 3-Methylpyridine-2-boronic acid, monolithium salt and to ensure laboratory safety.
Handling Precautions:
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][16]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[16]
-
Avoid contact with skin and eyes, as organoboron compounds can be irritants.[12][16][17]
-
In case of spills, avoid generating dust.[12] Sweep or scoop up the material and place it in a sealed container for disposal.[12]
Storage Conditions:
-
Store in a cool, dry place away from moisture and direct sunlight.[12]
-
Keep the container tightly sealed to prevent hydrolysis and oxidation.[12]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[12][18]
-
For long-term storage, maintaining an inert atmosphere (e.g., Argon or Nitrogen) is recommended.
Conclusion
3-Methylpyridine-2-boronic acid, monolithium salt is a highly valuable and versatile building block in modern organic synthesis. Its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures containing the 3-methylpyridine moiety, which is a common scaffold in pharmacologically active compounds. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its successful application in research and development.
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SpectraBase. (n.d.). 3-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Methylpyridine. Retrieved from [Link]
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MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
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